
1-(2-Fluoro-4-nitrophenyl)piperidine
Descripción general
Descripción
“1-(2-Fluoro-4-nitrophenyl)piperidine” is a chemical compound with the molecular formula C11H13FN2O2 . It has a molecular weight of 224.23 .
Molecular Structure Analysis
The InChI code for “1-(2-Fluoro-4-nitrophenyl)piperidine” is 1S/C11H13FN2O2/c12-10-8-9(14(15)16)4-5-11(10)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 . This indicates the specific arrangement of atoms in the molecule.
Physical And Chemical Properties Analysis
“1-(2-Fluoro-4-nitrophenyl)piperidine” is a solid compound .
Aplicaciones Científicas De Investigación
Synthesis of Pharmaceutical Compounds
1-(2-Fluoro-4-nitrophenyl)piperidine: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its piperidine core is a common motif in many drugs, and the presence of the fluoro-nitrophenyl group allows for further chemical modifications. This compound can undergo reactions such as reduction, cyclization, and nucleophilic substitution to create a diverse array of pharmacologically active molecules .
Development of Central Nervous System (CNS) Agents
Piperidine derivatives are known to play a significant role in the development of CNS agents. The structural features of 1-(2-Fluoro-4-nitrophenyl)piperidine can be fine-tuned to interact with CNS receptors, potentially leading to new treatments for neurological disorders .
Anti-Cancer Research
The nitro group in 1-(2-Fluoro-4-nitrophenyl)piperidine can be utilized in the design of anti-cancer agents. Nitroaromatic compounds can act as prodrugs that, upon metabolic reduction, form reactive species capable of DNA damage, which is a mechanism explored in cancer therapy .
Corrosion Inhibition
Agrochemical Research
The structural adaptability of 1-(2-Fluoro-4-nitrophenyl)piperidine makes it a candidate for the development of novel agrochemicals. Its derivatives can be screened for herbicidal, fungicidal, and insecticidal activities, contributing to the agricultural sector .
Material Science
In material science, 1-(2-Fluoro-4-nitrophenyl)piperidine can be used to synthesize organic compounds with specific optical properties. These compounds can be incorporated into materials for electronic devices, such as organic light-emitting diodes (OLEDs) .
Propiedades
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c12-10-8-9(14(15)16)4-5-11(10)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYNWBRDGGKNCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443764 | |
| Record name | 1-(2-fluoro-4-nitrophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoro-4-nitrophenyl)piperidine | |
CAS RN |
172967-04-3 | |
| Record name | 1-(2-fluoro-4-nitrophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

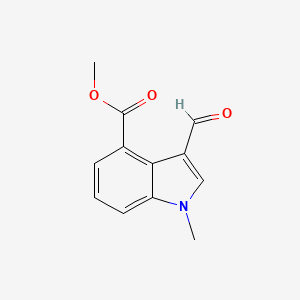
![1'-Methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B1337678.png)

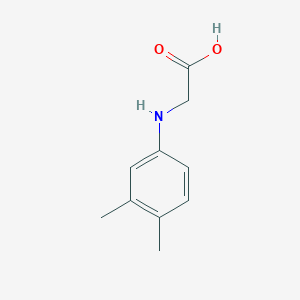


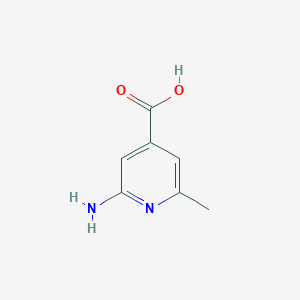

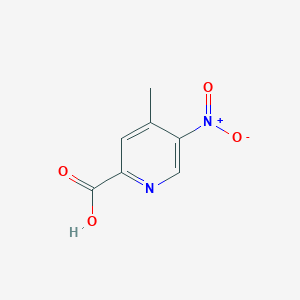
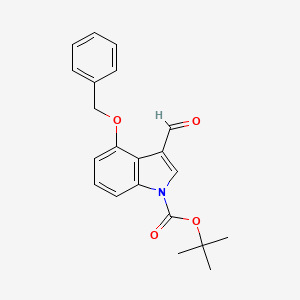

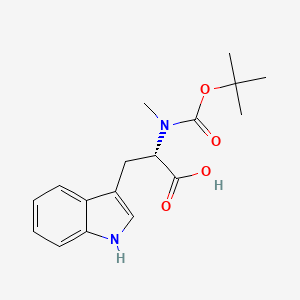

![3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B1337705.png)